Ethyl 4-hydroxyiminooxane-2-carboxylate

Description

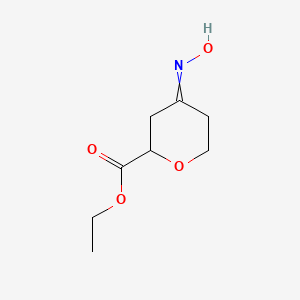

Ethyl 4-hydroxyiminooxane-2-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a hydroxyimino (-NOH) group at position 4 and an ethyl ester (-COOEt) at position 2. Its molecular formula is C₈H₁₁NO₄, and its structure combines a six-membered oxygen-containing ring with a reactive oxime functional group. Its reactivity is influenced by the electron-withdrawing ester group and the tautomeric equilibrium of the hydroxyimino moiety, which can act as a nucleophile or participate in cycloaddition reactions .

Propriétés

Formule moléculaire |

C8H13NO4 |

|---|---|

Poids moléculaire |

187.19 g/mol |

Nom IUPAC |

ethyl 4-hydroxyiminooxane-2-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-2-12-8(10)7-5-6(9-11)3-4-13-7/h7,11H,2-5H2,1H3 |

Clé InChI |

FKFURYVLKSLZAH-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1CC(=NO)CCO1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on ethyl-substituted oxane and heterocyclic carboxylates, emphasizing structural, physicochemical, and functional differences.

Table 1: Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Key Functional Groups | Ring System | Notable Substituents |

|---|---|---|---|---|

| Ethyl 4-hydroxyiminooxane-2-carboxylate | C₈H₁₁NO₄ | Ester, hydroxyimino (-NOH) | Oxane (6-membered) | 4-NOH, 2-COOEt |

| Ethyl 2-methyl-4-oxooxane-2-carboxylate | C₉H₁₄O₄ | Ester, ketone (C=O) | Oxane (6-membered) | 4-oxo, 2-COOEt, 2-methyl |

| Ethyl 4-methyloxazole-2-carboxylate | C₇H₉NO₃ | Ester, oxazole (N,O-heterocycle) | Oxazole (5-membered) | 4-methyl, 2-COOEt |

| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | Ester, thiazole (N,S-heterocycle), amine | Thiazole (5-membered) | 2-NH₂, 4-COOEt |

Key Observations:

Ring System and Reactivity: this compound’s oxane ring provides conformational flexibility, unlike the rigid planar oxazole or thiazole rings. Oxazole and thiazole derivatives (e.g., Ethyl 4-methyloxazole-2-carboxylate) exhibit aromaticity and enhanced thermal stability compared to non-aromatic oxane derivatives .

Electronic Effects: The ester group (-COOEt) in all compounds acts as an electron-withdrawing group, but its position relative to other substituents modulates reactivity. For example, the 4-hydroxyimino group in the target compound may engage in intramolecular hydrogen bonding with the ester, altering solubility and acidity .

Biological and Synthetic Relevance: Thiazole derivatives (e.g., Ethyl 2-aminothiazole-4-carboxylate) are well-documented in drug discovery (e.g., sulfathiazole antibiotics), whereas oxane-based esters are less explored but may serve as chiral building blocks . The hydroxyimino group in this compound could mimic carbonyl groups in enzyme inhibition studies, a property absent in oxo- or methyl-substituted analogs .

Table 2: Physicochemical Properties (Theoretical/Experimental)

| Compound Name | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) | Stability Notes |

|---|---|---|---|---|

| This compound | Not reported | Moderate (DMSO, ethanol) | 0.5 | Sensitive to hydrolysis (NOH) |

| Ethyl 2-methyl-4-oxooxane-2-carboxylate | 122–124 (lit.) | High (acetone, chloroform) | 1.2 | Stable under inert conditions |

| Ethyl 4-methyloxazole-2-carboxylate | 85–87 | Low (water), high (THF) | 1.8 | Photostable, hygroscopic |

| Ethyl 2-aminothiazole-4-carboxylate | 150–152 | Moderate (methanol) | 0.3 | Air-sensitive (amine oxidation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.